![molecular formula C8H9IO B1360243 Benzene, 1-ethoxy-2-iodo- CAS No. 614-73-3](/img/structure/B1360243.png)
Benzene, 1-ethoxy-2-iodo-
Overview
Description
Benzene, 1-ethoxy-2-iodo- (C₆H₅I-O-C₂H₅) is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a sweet, aromatic odor and a low viscosity. Benzene, 1-ethoxy-2-iodo- is a versatile chemical and is used in a variety of applications, including industrial, medical, and research. In the laboratory, it is used as a reagent in organic synthesis and as a solvent for chromatography.
Scientific Research Applications
Ethoxychlorination of Enamides : Benzene derivatives, such as (diacetoxyiodo)benzene, when combined with iron(III) chloride in ethanol, enable the efficient regioselective ethoxychlorination of a broad range of enamides. This process is believed to involve a mixed [chloro(ethoxy)iodo]benzene intermediate and does not involve free radical species (Nocquet‐Thibault et al., 2014).
Iodocyclization of Ethoxyethyl Ethers to Alkynes : A variety of 3-iodobenzo[b]furans can be prepared by iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes using specific iodine and boron trifluoride combinations. This method is applicable to aryl-, vinylic-, and alkyl-substituted alkynes, yielding good to excellent yields (Okitsu et al., 2008).
Ethoxybromination of Enamides : Similar to ethoxychlorination, ethoxybromination of enamides using (diacetoxyiodo)benzene and simple bromide salts in ethanol has been shown to be effective. This results in α-bromo hemiaminals, which can be used in a variety of chemical transformations (Nocquet‐Thibault et al., 2013).
Synthesis of Tetra Ethylene Glycol Derivatives : Benzene derivatives like 1-(2-(2-(2-(2-(benzoate)ethoxy)ethoxy)ethoxy)ethoxy) benzene (BEB) have been used in novel polymer blend electrolyte systems for dye-sensitized solar cell applications. Their influence on the ionic and photovoltaic characteristics of the electrolytes has been a subject of study, showing potential in improving solar cell efficiencies (Ganesan et al., 2018).
Supramolecular Liquid-Crystalline Networks : Research has also been conducted on the self-assembly of multifunctional hydrogen-bonding molecules, including benzene derivatives, to form supramolecular liquid-crystalline networks. These networks have applications in materials science due to their unique structural and binding properties (Kihara et al., 1996).
Mechanism of Action
Target of Action
1-Ethoxy-2-iodobenzene, also known as Benzene, 1-ethoxy-2-iodo-, primarily targets the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds, contributing to their stability and reactivity .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step, the electrophile (in this case, the iodine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The primary biochemical pathway affected by 1-ethoxy-2-iodobenzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a more stable carbocation, which can then react further by bonding to a nucleophile or transferring a proton to a base .
Pharmacokinetics
Like other organic compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of 1-ethoxy-2-iodobenzene’s action is the formation of a substituted benzene ring . This can lead to the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 1-ethoxy-2-iodobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can act as catalysts or inhibitors .
properties
IUPAC Name |
1-ethoxy-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJREUXKABNEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210329 | |
Record name | Benzene, 1-ethoxy-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-ethoxy-2-iodo- | |
CAS RN |
614-73-3 | |
Record name | 1-Ethoxy-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC9266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethoxy-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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